Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with different functional groups.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with distinct properties.
Uniqueness
Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is unique due to its specific indazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-methyl-1,3-dihydroindazole-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-13(2)12-10/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
KJHLMVJQPPJBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN(C2)C |
Origin of Product |
United States |
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